molecular formula C11H24 B14595703 3,3-Diethyl-2,2-dimethylpentane CAS No. 60302-28-5

3,3-Diethyl-2,2-dimethylpentane

Cat. No.: B14595703
CAS No.: 60302-28-5
M. Wt: 156.31 g/mol
InChI Key: KCQSYGZVYTYSLG-UHFFFAOYSA-N
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Description

3,3-Diethyl-2,2-dimethylpentane (molecular formula: C₁₁H₂₄) is a branched alkane characterized by its unique substitution pattern. The compound features two ethyl groups at the third carbon and two methyl groups at the second carbon of a pentane backbone. This structural arrangement confers distinct physical and chemical properties, such as elevated boiling and melting points compared to less-branched isomers, and influences its reactivity in industrial and research applications .

Properties

CAS No.

60302-28-5

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,3-diethyl-2,2-dimethylpentane

InChI

InChI=1S/C11H24/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3

InChI Key

KCQSYGZVYTYSLG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-2,2-dimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor. For instance, the reaction of 2,2-dimethylpentane with ethyl chloride in the presence of a strong base like sodium hydride can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of zeolite catalysts in the alkylation of alkanes is a common method. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethyl-2,2-dimethylpentane primarily undergoes reactions typical of alkanes, such as:

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.

    Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.

Common Reagents and Conditions:

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (e.g., chlorine or bromine) and UV light.

    Cracking: Requires high temperatures and sometimes a catalyst like zeolite.

Major Products Formed:

    Combustion: Carbon dioxide and water.

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller hydrocarbons such as ethane, propane, and butane.

Scientific Research Applications

Chemistry: 3,3-Diethyl-2,2-dimethylpentane is used as a reference compound in the study of branched alkanes and their properties. It is also utilized in the development of new synthetic methods and catalytic processes.

Biology and Medicine: While not directly used in biological or medical applications, its derivatives and related compounds are studied for their potential use in pharmaceuticals and as intermediates in drug synthesis.

Industry: In the petrochemical industry, this compound is used in the formulation of high-octane fuels and as a solvent in various chemical processes.

Mechanism of Action

As an alkane, 3,3-Diethyl-2,2-dimethylpentane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of hydrocarbons, such as combustion and halogenation.

Comparison with Similar Compounds

Structural Isomers and Constitutional Isomers

The compound is part of a broader family of branched alkanes. Key structural analogs include:

Compound Name Molecular Formula Branching Pattern Key Differences
3-Ethyl-2,3-dimethylpentane C₉H₂₀ Ethyl and methyl groups at C2 and C3 Shorter carbon chain; fewer ethyl groups
3-Ethyl-2,4-dimethylpentane C₁₀H₂₂ Ethyl at C3, methyl at C2 and C4 Altered branching position
2,2,4-Trimethylpentane (Isooctane) C₈H₁₈ Three methyl groups at C2, C4 Simpler branching; lower molecular weight
3,3-Dimethylhexane C₈H₁₈ Methyl groups at C3 on a hexane backbone Longer backbone; fewer ethyl groups

Unique Feature of 3,3-Diethyl-2,2-dimethylpentane : The combination of ethyl and methyl groups at adjacent carbons creates steric hindrance, reducing rotational freedom and increasing thermodynamic stability compared to linear analogs .

Physical Properties

Data from experimental studies highlight differences in physical properties:

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³)
This compound 167–169 (est.) -45 (est.) 0.76–0.78
2,2-Dimethylpentane 238.3 N/A 0.67
3,3-Dimethylpentane 234.2 N/A 0.70
2,2,4-Trimethylpentane 99.3 -107.4 0.69

Chemical Reactivity

  • Thermal Stability : The compound’s branching reduces susceptibility to cracking at high temperatures compared to linear alkanes like n-pentane.
  • Combustion : Higher octane rating (estimated 85–90) than 2,2,4-trimethylpentane (isooctane, octane rating 100) due to slower combustion kinetics .
  • Halogenation : Reacts selectively at tertiary carbons, but steric hindrance from ethyl groups slows reaction rates compared to 3,3-dimethylpentane .

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